molecular formula C17H18N2O3 B4943140 N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide

Cat. No. B4943140
M. Wt: 298.34 g/mol
InChI Key: IYTGJTQYKVBAOH-UHFFFAOYSA-N
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Description

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide, also known as MOB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOB belongs to the class of benzamide derivatives and exhibits a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide's mechanism of action is not fully understood, but it is believed to act on multiple cellular pathways. N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), which play a critical role in cancer growth and inflammation. N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide has also been found to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and oxidative stress, and modulate neuronal function. N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide has also been shown to have a neuroprotective effect by reducing the accumulation of amyloid-beta peptides in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide is its relatively simple synthesis, which makes it a readily available compound for laboratory experiments. N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide's ability to modulate multiple cellular pathways also makes it a versatile tool for investigating various biological processes. However, N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide's mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.

Future Directions

There are several future directions for N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide research, including its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide's ability to modulate multiple cellular pathways also makes it a promising candidate for drug development. Further studies are needed to fully elucidate N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide's mechanism of action, its potential side effects and toxicity, and its pharmacokinetics and pharmacodynamics. Additionally, the development of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide analogs with improved efficacy and selectivity may lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide involves several steps, including the reaction of 3-methoxyaniline with ethyl chloroformate to form ethyl 3-methoxyphenylcarbamate. This intermediate is then treated with 2-methylbenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide. The synthesis of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide has also been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide's ability to modulate neuronal function and reduce oxidative stress has led to its investigation as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[2-(3-methoxyanilino)-2-oxoethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-6-3-4-9-15(12)17(21)18-11-16(20)19-13-7-5-8-14(10-13)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTGJTQYKVBAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide

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